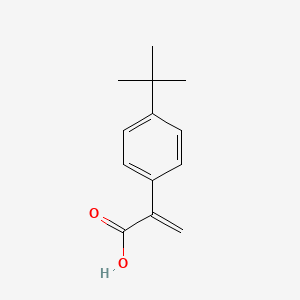

2-(4-Tert-butylphenyl)prop-2-enoic acid

Description

Contextualization within Organic Chemistry

From a structural standpoint, 2-(4-Tert-butylphenyl)prop-2-enoic acid is classified as an aromatic carboxylic acid. Its core structure is prop-2-enoic acid, commonly known as acrylic acid. The molecule is characterized by several key functional groups:

A carboxylic acid group (-COOH), which imparts acidic properties to the compound.

An alkene group (C=C), specifically a vinyl group, which is part of the propenoic acid backbone. This double bond is a site for polymerization and various addition reactions.

An aromatic phenyl ring , which is substituted at the para-position (position 4).

A tert-butyl group (-C(CH3)3) attached to the phenyl ring. This bulky, non-polar group significantly influences the molecule's steric and electronic properties.

The compound's IUPAC name, this compound, precisely describes this arrangement, indicating that the phenyl group is attached to the second carbon of the prop-2-enoic acid chain.

Historical Development and Significance of Related Acrylic Acid Derivatives

The study of this compound is built upon a long history of research into acrylic acid and its derivatives. The term "acrylic" was first used in 1843 to describe a chemical derived from acrolein. wikipedia.org Acrylic acid itself was discovered in the same year, followed by methacrylic acid in 1865. nih.gov

The commercial value of these compounds spurred the development of numerous synthetic methods. wikipedia.org An early route was the hydrocarboxylation of acetylene (B1199291), known as Reppe chemistry, which required nickel carbonyl and high-pressure carbon monoxide. wikipedia.org Another historical method involved the hydrolysis of acrylonitrile. wikipedia.org However, these methods have been largely abandoned due to economic or environmental concerns, such as the expense of acetylene or the generation of ammonium (B1175870) byproducts. wikipedia.org

The modern, predominant method for producing acrylic acid is the two-step oxidation of propylene, a byproduct from ethylene (B1197577) and gasoline production. wikipedia.orgresearchgate.net This process is more economical and environmentally sound. scribd.com Acrylic acid and its esters are fundamental monomers in the polymer industry, used to create a vast array of materials, from superabsorbent polymers to industrial coatings and adhesives. nih.govresearchgate.net The structural flexibility of the acrylic backbone allows for chemical modifications, such as copolymerization with other monomers, to customize polymer properties like thermal stability and salinity tolerance for various applications. mdpi.com

Structural Precursors and Analogues in Chemical Research

The synthesis and study of this compound are informed by related chemical structures, including its precursors and analogues. Precursors are the starting materials used in its synthesis, while analogues are compounds with similar but slightly different structures that can provide comparative insights into chemical behavior.

A potential synthetic precursor for related structures is 3-(4-tert-butylphenyl)-2-propen-1-one, which is itself a precursor to the fragrance ingredient Lilial®. manchester.ac.uk This compound can be synthesized via an aldol (B89426) condensation between 4-tert-butylbenzaldehyde (B1265539) and propanal. manchester.ac.uk

In academic and industrial research, numerous structural analogues of this compound are investigated. These analogues often vary in the position or type of the alkyl substituent on the phenyl ring, or the substitution pattern on the propenoic acid chain. Comparing the properties of these analogues helps researchers understand structure-activity relationships.

Table 1: Structural Analogues of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-(4-sec-Butylphenyl)prop-2-enoic acid | 1368654-26-5 | C13H16O2 | 204.26 sigmaaldrich.com |

| 2-(2-Tert-butylphenyl)prop-2-enoic acid | Not Available | C13H16O2 | 204.26 nih.gov |

| 2-(4-Methylphenyl)prop-2-enoic acid | Not Available | C10H10O2 | 162.19 phytohub.eu |

| 3-(4-tert-Butylphenyl)acrylic acid | 1208-65-7 | C13H16O2 | 204.26 biosynth.com |

| 2-(4-tert-Butylphenoxy)propanoic acid | 6941-12-4 | C13H18O3 | 222.28 nih.gov |

Table 2: Potential Precursors for Related Phenylpropenoic Acid Structures

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-tert-Butylbenzaldehyde | 939-97-9 | C11H14O | 162.23 |

| Propanal | 123-38-6 | C3H6O | 58.08 |

| Phenol (B47542) | 108-95-2 | C6H6O | 94.11 |

| Isobutylene | 115-11-7 | C4H8 | 56.11 |

Structure

3D Structure

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

2-(4-tert-butylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C13H16O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h5-8H,1H2,2-4H3,(H,14,15) |

InChI Key |

GQNYIHVPNLKNBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=C)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 4 Tert Butylphenyl Prop 2 Enoic Acid

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 2-(4-tert-butylphenyl)prop-2-enoic acid identifies the carbon-carbon double bond as the key disconnection point. This bond is typically formed via condensation reactions. The most common disconnection approach involves breaking the C-C bond between the alpha and beta carbons of the acrylic acid moiety. This leads to two primary synthons: a 4-tert-butylbenzaldehyde (B1265539) electrophile and a two-carbon nucleophile equivalent that provides the acrylic acid backbone. This strategy points towards well-established reactions such as the Knoevenagel or Doebner-modified Knoevenagel condensation.

Another potential disconnection can be envisioned through the Wittig reaction or its variants, where the carbonyl group of 4-tert-butylbenzaldehyde reacts with a phosphorus ylide bearing a protected carboxylic acid group. However, the condensation-based pathways are generally more direct for this class of compounds.

Classical Condensation Reactions in its Synthesis

Classical condensation reactions are the cornerstone for the synthesis of this compound, providing reliable and well-documented routes to the target molecule.

Malonic Acid Condensation Approaches

The condensation of an aldehyde with malonic acid, followed by decarboxylation, is a fundamental method for the preparation of α,β-unsaturated carboxylic acids. In the context of this compound, this involves the reaction of 4-tert-butylbenzaldehyde with malonic acid. This reaction is typically catalyzed by a weak base, such as pyridine or piperidine. wikipedia.orgias.ac.in

The mechanism proceeds through the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of 4-tert-butylbenzaldehyde. The resulting aldol-type adduct readily undergoes dehydration to form a more stable conjugated system. Subsequent heating in the presence of a base like pyridine often facilitates decarboxylation, leading to the desired this compound. wikipedia.org The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine as both the catalyst and the solvent, which also promotes the decarboxylation of the intermediate malonic acid derivative. wikipedia.orgorganic-chemistry.org

| Reactants | Catalyst/Solvent | Key Transformation | Product |

| 4-tert-Butylbenzaldehyde, Malonic acid | Pyridine | Condensation and Decarboxylation | This compound |

| 4-tert-Butylbenzaldehyde, Malonic acid | Piperidine | Condensation and Decarboxylation | This compound |

Knoevenagel-type Condensations

The Knoevenagel condensation is a versatile method for C-C bond formation and is broadly defined as the reaction between a carbonyl compound and a compound with an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgorganicreactions.org For the synthesis of this compound, this involves the reaction of 4-tert-butylbenzaldehyde with an active methylene compound that can be subsequently converted to a carboxylic acid.

A common approach is the use of malonic acid itself or its esters (e.g., diethyl malonate). The reaction with malonic acid under Knoevenagel-Doebner conditions is a direct route. wikipedia.orgorganic-chemistry.org The use of a weak base like piperidine is often sufficient to catalyze the condensation. organicreactions.org The reaction proceeds through a nucleophilic addition of the enolate of the active methylene compound to the aldehyde, followed by dehydration. wikipedia.org

| Carbonyl Compound | Active Methylene Compound | Catalyst | Intermediate |

| 4-tert-Butylbenzaldehyde | Malonic acid | Piperidine/Pyridine | (E/Z)-2-(4-tert-butylbenzylidene)malonic acid |

| 4-tert-Butylbenzaldehyde | Diethyl malonate | Piperidine | Diethyl (E/Z)-2-(4-tert-butylbenzylidene)malonate |

Catalytic Approaches in Synthetic Protocols

While classical methods are effective, catalytic approaches can offer milder reaction conditions and improved efficiency.

Lewis Acid Catalysis in Formation Reactions

Lewis acids can be employed to activate the carbonyl group of 4-tert-butylbenzaldehyde towards nucleophilic attack. While not as common as base-catalyzed methods for this specific transformation, Lewis acids like titanium tetrachloride (TiCl₄) or indium(III) chloride (InCl₃) can promote Knoevenagel-type condensations. nih.gov The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the addition of the active methylene compound. These reactions can sometimes be performed under milder conditions compared to traditional methods.

Synthesis of Structural Analogues and Precursors

The synthesis of structural analogues and precursors of this compound utilizes similar synthetic methodologies, with variations in the starting materials.

A key precursor for the synthesis of the target molecule is 4-tert-butylbenzaldehyde. This aromatic aldehyde can be synthesized on an industrial scale through the electrochemical oxidation of 4-tert-butyltoluene. wikipedia.org It can also be prepared via the oxidation of 4-tert-butyltoluene using reagents like hydrogen peroxide in acetic acid, catalyzed by cobalt(II) acetate and bromide ions. wikipedia.orgchemicalbook.com

Structural analogues of this compound can be prepared by varying either the aromatic aldehyde or the active methylene component. For instance, using substituted benzaldehydes in condensation reactions with malonic acid would yield a variety of substituted cinnamic acid derivatives. Similarly, employing other active methylene compounds can lead to analogues with different functional groups at the alpha-position.

Optimization of Reaction Conditions and Yield Enhancement

The Mizoroki-Heck reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, and it represents a plausible and efficient route for the synthesis of this compound. organic-chemistry.orgmdpi.com This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene. For the synthesis of the target molecule, this would involve the reaction of a 4-tert-butylphenyl halide (e.g., 1-bromo-4-tert-butylbenzene or 1-iodo-4-tert-butylbenzene) with an acrylic acid equivalent, such as methyl acrylate, followed by hydrolysis of the resulting ester.

The optimization of a Heck-type reaction is a multifactorial process, where the catalyst system, base, solvent, and temperature play critical roles in determining the reaction's efficiency and selectivity. nih.govresearchgate.net

Catalyst System: The choice of the palladium source and the ligand is paramount. While simple palladium salts like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) can be effective, the use of phosphine ligands can significantly enhance catalytic activity and stability. nih.gov Common phosphine ligands include triphenylphosphine (PPh₃) and tri-tert-butylphosphine. The catalyst loading is also a key parameter to optimize, with typical loadings ranging from 0.5 to 5 mol%.

Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the catalytic cycle. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc). The choice and stoichiometry of the base can influence the reaction rate and the occurrence of side reactions.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) are frequently used for Heck reactions. The choice of solvent can affect the solubility of the reactants and the catalyst, as well as the reaction temperature.

Temperature: The reaction temperature is a critical parameter that needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of byproducts. Typical temperatures for Heck reactions range from 80 to 140 °C.

To illustrate the optimization process, a hypothetical optimization table for the Heck reaction synthesis of a precursor to this compound is presented below.

Table 1: Hypothetical Optimization of Heck Reaction Conditions for the Synthesis of Methyl 2-(4-tert-butylphenyl)prop-2-enoate

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 65 |

| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 78 |

| 3 | PdCl₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 75 |

| 4 | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | NMP | 120 | 85 |

| 5 | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | K₂CO₃ (2) | NMP | 120 | 92 |

This is a hypothetical data table for illustrative purposes.

Following the optimization of the Heck reaction to produce the ester precursor, a subsequent hydrolysis step under acidic or basic conditions would be required to yield the final product, this compound.

Stereoselective Synthesis Methodologies

While this compound itself is achiral, the introduction of substituents at the double bond or the α-carbon could create stereoisomers. Stereoselective synthesis methodologies would then be necessary to control the formation of the desired stereoisomer.

Asymmetric Heck Reaction: For the synthesis of chiral derivatives of this compound, an asymmetric Heck reaction could be employed. This would involve the use of a chiral phosphine ligand in the palladium catalyst system. These chiral ligands can induce enantioselectivity in the carbon-carbon bond formation step, leading to an excess of one enantiomer. A variety of chiral ligands have been developed for asymmetric Heck reactions, including those based on BINAP, PHOX, and other chiral backbones. The choice of ligand, solvent, and temperature are critical for achieving high enantiomeric excess (ee).

Asymmetric Hydrogenation: An alternative approach to obtaining chiral derivatives would be through the asymmetric hydrogenation of a tetrasubstituted α,β-unsaturated precursor. nih.gov For instance, if a prochiral precursor with a tetrasubstituted double bond could be synthesized, its hydrogenation using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand, could yield a product with two new stereocenters. The stereochemical outcome would be dictated by the chiral catalyst. This method is particularly powerful for the synthesis of compounds with contiguous stereocenters. nih.gov

Diastereoselective Synthesis: If the synthesis involves the use of a chiral auxiliary, diastereoselective reactions can be employed. A chiral auxiliary can be temporarily attached to the molecule, directing the stereochemical course of a subsequent reaction. After the desired stereochemistry is established, the auxiliary can be removed. For example, a chiral oxazolidinone auxiliary could be used to direct a stereoselective alkylation or other bond-forming reaction. researchgate.net

Table 2: Examples of Chiral Ligands for Potential Stereoselective Synthesis

| Ligand Type | Example Ligand | Potential Application |

|---|---|---|

| Chiral Phosphine | (R)-BINAP | Asymmetric Heck Reaction |

| Chiral Phosphine-Oxazoline | (S)-PHOX | Asymmetric Heck Reaction |

| Chiral Diphosphine | (R,R)-QuinoxP* | Asymmetric Hydrogenation |

This table provides examples of ligand classes that could be investigated for the stereoselective synthesis of derivatives of the target compound.

The successful implementation of these stereoselective methodologies would require careful optimization of reaction conditions, including the choice of chiral catalyst or auxiliary, solvent, temperature, and pressure (for hydrogenation reactions).

Reactivity and Chemical Transformations of 2 4 Tert Butylphenyl Prop 2 Enoic Acid

Reactions Involving the α,β-Unsaturated Carboxylic Acid Moiety

The conjugated system of the α,β-unsaturated carboxylic acid in 2-(4-tert-butylphenyl)prop-2-enoic acid is the primary site of several important chemical reactions, including additions to the double bond and transformations of the carboxyl group.

One of the most common reactions of the carboxylic acid group is esterification . This can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in a process known as Fischer esterification. masterorganicchemistry.com The equilibrium of this reaction can be shifted towards the ester product by removing water as it is formed. masterorganicchemistry.com

Similarly, the formation of amides is a key transformation. jackwestin.com This is typically carried out by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. beilstein-journals.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can directly facilitate the reaction between the carboxylic acid and an amine to form the corresponding amide. jackwestin.com

The electron-deficient double bond in the α,β-unsaturated system is susceptible to Michael addition reactions. masterorganicchemistry.comyoutube.com In this type of conjugate addition, a nucleophile, such as an enolate, amine, or thiol, adds to the β-carbon of the double bond. masterorganicchemistry.comyoutube.com The reaction is typically catalyzed by a base. The stability of the nucleophile plays a crucial role, with softer, more resonance-stabilized nucleophiles favoring the 1,4-addition pathway. youtube.com

Transformations of the Tert-butylphenyl Substituent

The tert-butylphenyl group can also undergo specific chemical transformations, primarily involving the tert-butyl substituent.

Dealkylation , the removal of the tert-butyl group, can be achieved under certain conditions. For tert-alkyl substituted phenols, dealkylation can be carried out in the presence of an acid catalyst like sulfuric acid at elevated temperatures. researchgate.net This process eliminates the tertiary alkyl group from the aromatic ring. researchgate.net

The tert-butyl group itself can be subject to oxidation , although it is generally more resistant to oxidation than other alkyl groups. hyphadiscovery.com However, under specific conditions, such as reacting with NO2 gas at high temperatures, the tertiary butyl group attached to an aromatic ring can be oxidized to a carboxylic acid. hyphadiscovery.com In biological systems, cytochrome P450 enzymes can hydroxylate the tert-butyl group, which can then be further oxidized to a carboxylic acid. hyphadiscovery.comnih.gov It is important to note that the tert-butyl group, lacking benzylic hydrogens, is generally inert to common oxidizing agents like potassium permanganate (B83412) that typically cleave other alkyl side chains on an aromatic ring. nih.govnih.gov

Oxidation Reactions

The double bond in this compound is susceptible to various oxidation reactions, leading to a range of functionalized products.

Ozonolysis is a powerful method for cleaving the carbon-carbon double bond. libretexts.org Treatment of the alkene with ozone (O3) followed by a work-up procedure results in the formation of carbonyl compounds. libretexts.org A reductive work-up (e.g., with zinc and water or dimethyl sulfide) will yield aldehydes or ketones, while an oxidative work-up (e.g., with hydrogen peroxide) will produce carboxylic acids. libretexts.orgnih.gov

Epoxidation of the double bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This reaction proceeds via a concerted mechanism to form an epoxide ring. masterorganicchemistry.com Alkaline hydrogen peroxide is also used for the epoxidation of electron-deficient alkenes like acrylic acid derivatives. masterorganicchemistry.com

Intramolecular Cyclization Pathways

Derivatization and Functionalization Strategies

A variety of derivatization and functionalization strategies can be employed to modify this compound, enhancing its utility in different applications.

As mentioned previously, the carboxylic acid moiety can be readily converted into esters and amides . jackwestin.comorganic-chemistry.org The synthesis of esters can be achieved through Fischer esterification with various alcohols. masterorganicchemistry.com Amide synthesis can be accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. beilstein-journals.org

Furthermore, the aromatic ring can be functionalized through electrophilic aromatic substitution reactions, although the presence of the deactivating carboxylic acid group and the bulky tert-butyl group will influence the position of substitution.

Tautomerism and Equilibrium Studies

This compound, being an α,β-unsaturated carboxylic acid, can theoretically exist in equilibrium with its enol tautomer. Keto-enol tautomerism involves the interconversion between the keto form (in this case, the carboxylic acid) and the enol form. wikipedia.org Generally, for simple carbonyl compounds, the keto form is overwhelmingly favored at equilibrium. chemrxiv.org The stability of the enol tautomer can be influenced by factors such as conjugation and intramolecular hydrogen bonding. chemrxiv.org The equilibrium can be catalyzed by both acids and bases. wikipedia.org The presence of the conjugated system in this compound might slightly increase the proportion of the enol form compared to a saturated carboxylic acid, but the keto (carboxylic acid) form is expected to be the predominant species under normal conditions. The tautomeric equilibrium is also significantly affected by the solvent polarity. chemrxiv.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Tert Butylphenyl Prop 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular connectivity and chemical environment can be constructed. For 2-(4-tert-butylphenyl)prop-2-enoic acid, NMR provides unambiguous evidence for its constituent functional groups and their relative positions.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is characterized by several distinct signals that correspond to the different types of protons in the molecule. The large tert-butyl group gives rise to a prominent singlet in the upfield region, while the aromatic and vinylic protons produce signals in the downfield region. The acidic proton of the carboxyl group typically appears as a broad singlet at a very low field.

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integrations for the protons are detailed in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -C(CH₃)₃ | ~1.3 | Singlet | 9H | Protons of the tert-butyl group |

| =CH₂ | ~5.9 | Singlet | 1H | Vinylic proton (geminal to carboxyl) |

| =CH₂ | ~6.4 | Singlet | 1H | Vinylic proton (geminal to carboxyl) |

| Ar-H | ~7.4 | Doublet | 2H | Aromatic protons ortho to the acrylic group |

| Ar-H | ~7.5 | Doublet | 2H | Aromatic protons meta to the acrylic group |

| -COOH | >10 | Broad Singlet | 1H | Carboxylic acid proton |

These are predicted values based on standard chemical shift tables and data from analogous compounds. Actual experimental values may vary slightly depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The spectrum for this compound would show distinct signals for the carboxyl carbon, the vinylic carbons, the aromatic carbons (including the substituted and unsubstituted positions), and the carbons of the tert-butyl group.

A summary of the predicted chemical shifts for the carbon environments is provided in the following table.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| -C(C H₃)₃ | ~31 | Methyl carbons of the tert-butyl group |

| -C (CH₃)₃ | ~35 | Quaternary carbon of the tert-butyl group |

| =C H₂ | ~129 | Vinylic methylene (B1212753) carbon |

| Ar-C | ~126 | Aromatic C-H carbons |

| Ar-C | ~128 | Aromatic C-H carbons |

| Ar-C (ipso) | ~138 | Aromatic quaternary carbon attached to the acrylic group |

| =C < | ~142 | Vinylic quaternary carbon |

| Ar-C (ipso) | ~152 | Aromatic quaternary carbon attached to the tert-butyl group |

| -C OOH | ~168 | Carboxylic acid carbon |

These are predicted values based on standard chemical shift correlations and data from analogous compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. The IR spectrum of this compound is dominated by absorptions corresponding to the carboxylic acid, the carbon-carbon double bond, and the substituted benzene (B151609) ring.

The key vibrational frequencies and their assignments are outlined below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid dimer |

| ~2960 | Medium-Strong | C-H stretch (aliphatic, tert-butyl) |

| ~1690 | Strong | C=O stretch of the α,β-unsaturated carboxylic acid |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1605, ~1510 | Medium | C=C stretch (aromatic ring) |

| ~1420 | Medium | O-H bend (in-plane) coupled with C-O stretch |

| ~1290 | Strong | C-O stretch coupled with O-H bend (in-plane) |

| ~920 | Medium, Broad | O-H bend (out-of-plane) of the carboxylic acid dimer |

| ~840 | Strong | C-H bend (out-of-plane) for 1,4-disubstituted benzene |

Raman spectroscopy would provide complementary information, with strong signals typically observed for the symmetric C=C stretching modes of the alkene and aromatic ring, as well as the C-H vibrations of the tert-butyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (molecular formula C₁₃H₁₆O₂), the calculated molecular weight is approximately 204.26 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 204.

The fragmentation of the molecular ion is anticipated to proceed through several characteristic pathways:

Loss of a methyl radical ([M-15]⁺): A very common fragmentation for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This would result in a prominent peak at m/z = 189.

Loss of a carboxyl group ([M-45]⁺): Cleavage of the carboxylic acid group (•COOH) would lead to a fragment ion at m/z = 159.

Loss of a tert-butyl radical ([M-57]⁺): The entire tert-butyl group can be lost as a radical, yielding a fragment at m/z = 147.

X-ray Crystallography for Solid-State Molecular Architecture

As of this writing, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the solid-state architecture can be predicted based on the well-established behavior of carboxylic acids.

It is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state. This common structural motif for carboxylic acids is characterized by two molecules being held together by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. This arrangement creates a stable eight-membered ring. The packing of these dimers in the crystal lattice would then be determined by weaker van der Waals interactions, primarily involving the bulky tert-butylphenyl groups.

Theoretical and Computational Chemistry Investigations of 2 4 Tert Butylphenyl Prop 2 Enoic Acid

Non-Linear Optical (NLO) Properties from Theoretical Models

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical switching and information storage. Theoretical models, particularly those based on quantum chemistry, are crucial for predicting and understanding the NLO response of molecules. These investigations typically involve calculating properties such as polarizability and hyperpolarizability using computational methods like Density Functional Theory (DFT).

The NLO response of an organic molecule is primarily governed by the delocalization of π-electrons within its structure, which facilitates intermolecular charge transfer (ICT). For 2-(4-tert-butylphenyl)prop-2-enoic acid, the aromatic ring and the acrylic acid moiety form a conjugated system that is expected to contribute to its NLO properties.

Theoretical calculations are employed to determine key parameters that define a molecule's NLO response. These include the average linear polarizability (⟨α⟩) and the total first hyperpolarizability (β₀). The magnitude of these values, particularly the first hyperpolarizability, indicates the potential of a compound to exhibit second-order NLO effects. DFT calculations, often using specific functionals like B3LYP or ωB97XD, are a standard approach for these predictions. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter, as a smaller energy gap generally correlates with a larger NLO response.

While specific theoretical studies on the NLO properties of this compound are not available in the cited literature, the general approach would involve optimizing the molecular geometry and then computing its electronic properties in the presence of an electric field. The results would typically be presented in a format similar to the table below, which illustrates the type of data generated from such a computational study.

Table 1: Theoretical Non-Linear Optical Properties (Illustrative) This table is a representative example of how NLO data would be presented. The values are not based on actual calculations for this compound.

| Parameter | Symbol | Calculated Value (a.u.) | Unit |

| Dipole Moment | μ | Value | Debye |

| Average Polarizability | ⟨α⟩ | Value | esu |

| First Hyperpolarizability | β₀ | Value | esu |

| HOMO-LUMO Energy Gap | ΔE | Value | eV |

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Noncovalent Interactions)

The way molecules pack in a solid-state crystal lattice is determined by a complex network of intermolecular interactions. These interactions, which include classical hydrogen bonds and other weaker noncovalent forces like C-H···π and π···π stacking, dictate the material's macroscopic properties. Computational methods are invaluable for visualizing, quantifying, and understanding these interactions.

For this compound, the carboxylic acid group is a primary site for strong hydrogen bonding, specifically O-H···O interactions, which often lead to the formation of dimeric structures. Beyond these strong interactions, the phenyl ring and tert-butyl group can participate in weaker, yet collectively significant, noncovalent interactions.

A powerful tool for analyzing these interactions is Hirshfeld surface analysis . This method maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. The Hirshfeld surface is generated based on crystallographic data, and various properties can be mapped onto it. A key map is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds or other strong interactions.

While a crystal structure and corresponding Hirshfeld surface analysis for this compound have not been reported in the searched literature, this computational technique would be the standard approach to investigate its solid-state packing. The analysis would yield data on the prevalence of various non-covalent interactions, as illustrated in the representative table below.

Table 2: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative) This table is a representative example of data derived from a Hirshfeld analysis. The values are not based on an actual analysis of this compound.

| Interaction Type | Contribution (%) |

| H···H | Value |

| O···H / H···O | Value |

| C···H / H···C | Value |

| C···C | Value |

| O···O | Value |

Exploration of Chemical Biology and Mechanistic Insights for 2 4 Tert Butylphenyl Prop 2 Enoic Acid and Its Analogues

Molecular Target Interactions and Binding Mechanisms

Understanding how a ligand interacts with its biological target is fundamental to drug design. For 2-(4-tert-butylphenyl)prop-2-enoic acid and its analogues, computational methods such as molecular docking and molecular dynamics simulations serve as powerful tools to predict and analyze these interactions at an atomic level. These techniques are particularly valuable in the study of interactions with targets like the Transient Receptor Potential Vanilloid 1 (TRPV1), an ion channel implicated in pain and inflammation. physchemres.orgresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in identifying potential binding modes and estimating the binding affinity of a ligand, such as an analogue of this compound, within the active site of a protein. tjnpr.org

In the context of TRPV1 antagonists, docking studies help elucidate how these molecules fit into the vanilloid binding pocket. nih.gov The process involves preparing the 3D structures of both the ligand and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). nih.gov The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring each based on factors like shape complementarity, hydrogen bonds, hydrophobic interactions, and van der Waals forces. tjnpr.org

For analogues of this compound targeting the TRPV1 receptor, docking simulations would likely show the bulky 4-tert-butylphenyl group occupying a hydrophobic pocket within the receptor. The acrylic acid moiety, with its carboxyl group, could form crucial hydrogen bonds with polar amino acid residues, anchoring the ligand in place. Studies on similar molecules have identified key residues in the TRPV1 binding pocket, such as Tyrosine 511 (Y511), Serine 512 (S512), and Threonine 550 (T550), that are critical for ligand recognition and binding. nih.gov

Table 1: Predicted Protein-Ligand Interactions for a TRPV1 Antagonist Analogue

| Interaction Type | Ligand Moiety | Protein Residue Examples |

|---|---|---|

| Hydrophobic Interaction | 4-tert-butylphenyl group | Leucine, Isoleucine, Valine |

| Hydrogen Bonding | Carboxyl group of prop-2-enoic acid | Serine, Threonine, Tyrosine |

This table is illustrative of typical interactions predicted by molecular docking for compounds of this class.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing a more realistic representation of the biological environment. nottingham.ac.uk

For a complex between a TRPV1 receptor and an antagonist like a this compound analogue, MD simulations can be used to:

Assess Binding Stability: Confirm whether the binding pose predicted by docking is stable over a period of nanoseconds to microseconds. physchemres.orgresearchgate.net

Characterize Conformational Changes: Reveal how the binding of the ligand may induce conformational changes in the receptor, which is essential for understanding the mechanism of antagonism.

Analyze Water Molecule Roles: Investigate the role of water molecules in mediating interactions between the ligand and the protein.

Calculate Binding Free Energy: Provide more accurate estimations of binding affinity by considering the dynamic nature of the complex and solvent effects.

These simulations are crucial for validating docking results and gaining a deeper understanding of the gating mechanism and ligand-binding processes of ion channels like TRPV1, thereby aiding in the rational design of more potent and selective modulators. nih.govnottingham.ac.uk

Enzyme Inhibition Mechanisms

Derivatives of this compound, particularly those sharing the acrylic acid backbone, may exhibit inhibitory effects on various enzymes or enzymatic processes through different mechanisms.

One notable area is the inhibition of radical polymerization. Acrylic acid and its esters are known to undergo autoxidation and polymerization, a process that can be inhibited by radical-trapping antioxidants (RTAs). rsc.orgrsc.org Compounds containing functionalities capable of donating a hydrogen atom or accepting an electron can react with and neutralize the chain-propagating radicals, thereby halting the polymerization process. chemicalbook.comresearchgate.netresearchgate.net The phenyl group and the labile hydrogen on the carboxylic acid could potentially contribute to such radical scavenging activity.

Furthermore, compounds with a 2-phenylpropanoic acid scaffold, similar to the core of the subject compound, have been investigated as inhibitors of enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2). nih.gov Ketoprofen, which is 2-(3-benzoylphenyl)propanoic acid, is a well-known non-steroidal anti-inflammatory drug (NSAID). Its derivatives have been synthesized and studied as dual inhibitors of COX enzymes and matrix metalloproteinases (MMPs). nih.gov The inhibition mechanism for COX enzymes typically involves the ligand binding to a hydrophobic channel in the enzyme, preventing the substrate (arachidonic acid) from accessing the active site. The carboxylate group of these inhibitors often forms a critical ionic bond with a positively charged arginine residue (e.g., Arg120 in COX-1) deep within the active site. nih.gov

Receptor Antagonism Studies at the Molecular Level (e.g., TRPV1 Receptors)

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed on sensory neurons that acts as a molecular integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent compounds like capsaicin. mdpi.com Activation of TRPV1 leads to the sensation of pain, making it a key target for the development of new analgesics. nih.gov

Compounds containing the N-(4-tert-butylphenyl) moiety have been identified as potent TRPV1 antagonists. mdpi.comgoogle.com An antagonist functions by binding to the receptor without activating it, thereby preventing the endogenous agonist or other stimuli from binding and eliciting a response. Competitive antagonists, like many developed for TRPV1, bind to the same site as the agonist capsaicin—the so-called vanilloid-binding pocket. nih.gov

Molecular-level studies, including site-directed mutagenesis and computational modeling, have revealed that the binding of these antagonists involves a combination of hydrophobic and hydrogen-bonding interactions. nih.gov The 4-tert-butylphenyl group is thought to fit snugly into a hydrophobic region of the binding pocket, while other parts of the molecule form hydrogen bonds with key amino acid residues. This binding stabilizes the channel in a closed or non-conductive state, preventing the influx of cations (like Ca²⁺ and Na⁺) that would normally occur upon activation. This blockade of ion flow prevents the depolarization of the neuron and the subsequent transmission of pain signals.

Antioxidant Activity Mechanisms (e.g., Hydrogen Atom Transfer, Sequential Proton Loss-Electron Transfer)

Phenolic compounds are well-known antioxidants that can neutralize harmful free radicals, and their mechanisms of action are well-studied. researchgate.net While this compound is not a classical phenol (B47542) (as it lacks a hydroxyl group directly attached to the aromatic ring), its structure contains features that could confer antioxidant activity through similar mechanisms. The primary mechanisms by which phenolic antioxidants act are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). acs.orgfrontiersin.org

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (AOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (AO•). rsc.orgacs.org The effectiveness of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. For this compound, the carboxylic acid proton is the most likely candidate for HAT.

AOH + R• → AO• + RH

Sequential Proton Loss-Electron Transfer (SPLET): This is a multi-step process that is particularly relevant in polar solvents. First, the antioxidant deprotonates to form an anion (AO⁻). This anion then donates an electron to the free radical.

AOH → AO⁻ + H⁺ AO⁻ + R• → AO• + R⁻

While the absence of a phenolic hydroxyl group may reduce the antioxidant potency compared to compounds like gallic acid or tocopherol, the presence of the electron-rich aromatic ring and the carboxylic acid group suggests that some radical scavenging activity is plausible. researchgate.netacs.org

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov For a molecule like this compound, SAR studies would involve synthesizing and testing a series of analogues to determine how specific structural modifications affect its biological activity. scispace.com

Based on studies of related TRPV1 antagonists and other bioactive molecules, the following SAR insights can be inferred for this structural class: nih.govmdpi.com

The 4-tert-butylphenyl Group: The tert-butyl group is a large, hydrophobic substituent. Its presence at the para position of the phenyl ring is often crucial for activity in TRPV1 antagonists. nih.gov This group likely serves to anchor the molecule in a specific hydrophobic pocket of the receptor. Modifications to its size (e.g., replacing it with isopropyl or removing it) or position (moving it to ortho or meta) would likely have a significant impact on binding affinity.

The Phenyl Ring: The aromatic ring itself is important for establishing hydrophobic and potentially pi-stacking interactions within the binding site. Introducing substituents (e.g., electron-withdrawing or electron-donating groups) on the ring can modulate the electronic properties and binding characteristics of the molecule.

The Prop-2-enoic Acid Moiety: This part of the molecule, often referred to as the "linker" and "head group," is critical for proper orientation and interaction with polar residues.

The carboxyl group is a key hydrogen bond donor and acceptor. Converting it to an ester or an amide would drastically change its interaction profile and likely its activity. mdpi.com

The α,β-unsaturated system (the double bond) introduces conformational rigidity to the molecule, which can be favorable for binding by reducing the entropic penalty upon complex formation. Saturation of this double bond would increase flexibility and could alter the optimal binding pose.

Table 2: Summary of Inferred Structure-Activity Relationships

| Molecular Fragment | Role in Molecular Recognition | Predicted Effect of Modification |

|---|---|---|

| tert-butyl group | Hydrophobic anchoring | Altering size or position likely reduces affinity. |

| Phenyl ring | Hydrophobic & pi-stacking interactions | Substitution can fine-tune electronic properties and binding. |

| Carboxyl group | Hydrogen bonding; ionic interactions | Esterification or amidation would significantly alter activity. |

This table summarizes expected SAR trends based on general principles and studies of analogous compounds.

Catalytic Implications and Reactions Involving 2 4 Tert Butylphenyl Prop 2 Enoic Acid Derivatives

Role as Ligands or Precursors in Catalytic Systems

No information is available in the searched scientific literature regarding the use of 2-(4-Tert-butylphenyl)prop-2-enoic acid or its derivatives as ligands or precursors in catalytic systems.

Stereoselective Catalysis and Enantioselectivity

There are no documented studies on the application of this compound or its derivatives in stereoselective catalysis or any reports on achieving enantioselectivity using catalysts derived from this compound.

Transition Metal Catalysis and Ionic Interactions

No research findings were identified that describe the use of this compound or its derivatives in transition metal-catalyzed reactions or detail any associated ionic interactions.

Analytical Methodologies for Characterization and Quantification of 2 4 Tert Butylphenyl Prop 2 Enoic Acid

Chromatographic Separation Techniques (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and analysis of 2-(4-tert-butylphenyl)prop-2-enoic acid. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its nonpolar nature.

A typical RP-HPLC method would employ a C18 column, which consists of a silica (B1680970) stationary phase chemically bonded with octadecylsilyl groups. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is used to elute the compound from the column. The composition of the mobile phase can be optimized to achieve the desired retention time and peak resolution. For instance, a higher proportion of the organic solvent will typically lead to a shorter retention time.

While Gas Chromatography (GC) can also be used for the analysis of acidic compounds, it often requires a derivatization step to convert the carboxylic acid group into a more volatile ester. This is necessary to prevent peak tailing and improve chromatographic performance. A common derivatization agent is diazomethane (B1218177) or a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatized analyte can then be separated on a nonpolar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane-based stationary phase.

Illustrative HPLC Method Parameters for a Structurally Similar Compound:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: These parameters are illustrative and would require optimization for this compound.

Spectrophotometric Detection and Quantification Methods

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used detection method coupled with HPLC for the quantification of this compound. The presence of the aromatic ring and the conjugated system of the acrylic acid moiety results in strong UV absorbance. The wavelength of maximum absorbance (λmax) for this compound is typically in the range of 250-280 nm.

For quantification, a calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations against their corresponding concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve, following the Beer-Lambert law.

Method Validation for Accuracy and Precision in Research Samples

To ensure the reliability of analytical data, the chosen method for the quantification of this compound must be thoroughly validated. Method validation is a process that demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing blank samples and spiked samples.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Linearity is typically evaluated by linear regression analysis of the calibration curve.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by performing recovery studies on samples spiked with a known amount of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Typical Method Validation Parameters:

| Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (Recovery) | 98-102% |

| Precision (RSD) | ≤ 2% |

| Specificity | No interference at the retention time of the analyte |

Sample Preparation Strategies for Analytical Studies

The preparation of samples is a critical step in the analytical workflow and aims to extract this compound from the sample matrix and present it in a form suitable for analysis. The choice of sample preparation technique depends on the nature of the sample matrix (e.g., biological fluids, reaction mixtures, pharmaceutical formulations).

Common sample preparation strategies include:

Direct Dissolution: For pure or highly concentrated samples, direct dissolution in a suitable solvent (e.g., the mobile phase) may be sufficient.

Liquid-Liquid Extraction (LLE): This technique is used to separate the analyte from a complex matrix by partitioning it between two immiscible liquid phases. For an acidic compound like this compound, adjusting the pH of the aqueous phase can facilitate its extraction into an organic solvent.

Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique than LLE. It involves passing the sample through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a strong solvent. For this compound, a reversed-phase sorbent (e.g., C18) can be used.

Filtration: Prior to injection into the chromatograph, it is essential to filter the sample solution through a membrane filter (e.g., 0.45 µm or 0.22 µm) to remove any particulate matter that could block the column.

Future Research Directions and Unexplored Avenues for 2 4 Tert Butylphenyl Prop 2 Enoic Acid Research

Development of Novel Synthetic Pathways

While established methods for the synthesis of acrylic acid derivatives exist, the pursuit of more efficient, economical, and environmentally benign synthetic routes remains a key objective. Future research could focus on:

Catalytic C-H Activation: Investigating direct C-H activation/functionalization of tert-butylbenzene (B1681246) with acrylic acid or its precursors. This approach would be highly atom-economical, minimizing waste and simplifying purification processes.

Biocatalytic Routes: Exploring enzymatic or microbial pathways for the synthesis of 2-(4-tert-butylphenyl)prop-2-enoic acid. nih.gov Phenylalanine/tyrosine ammonia (B1221849) lyases, for instance, could be engineered to accept substituted phenylalanines, offering a green and highly selective synthetic strategy. nih.gov The development of artificial synthetic pathways using cell-free multi-enzyme catalysis could also provide an environmentally friendly approach. rsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis. Flow chemistry offers enhanced safety, better process control, and easier scalability compared to traditional batch methods.

Alternative Coupling Reactions: Exploring novel cross-coupling strategies that avoid the use of pre-functionalized starting materials, potentially lowering costs and environmental impact.

A comparative overview of potential synthetic strategies is presented below:

| Synthetic Approach | Potential Advantages | Research Challenges |

| Catalytic C-H Activation | High atom economy, reduced waste, simplified synthesis. | Catalyst development, selectivity control, harsh reaction conditions. |

| Biocatalytic Routes | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme engineering and optimization, substrate scope limitations, downstream processing. |

| Flow Chemistry | Enhanced safety, improved process control, scalability. | Initial setup cost, potential for clogging, reaction optimization in flow. |

| Novel Cross-Coupling | Use of readily available starting materials, cost reduction. | Catalyst design, optimization of reaction conditions, substrate compatibility. |

Advanced Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and polymerization of this compound is crucial for optimizing existing processes and designing new materials. Future studies could involve:

In-situ Spectroscopic Analysis: Utilizing techniques like real-time NMR and IR spectroscopy to monitor reaction intermediates and kinetics, providing a detailed picture of the reaction pathway.

Isotopic Labeling Studies: Employing isotopically labeled reactants to trace the fate of individual atoms throughout a reaction, elucidating bond-forming and bond-breaking steps.

Computational Modeling: Combining experimental data with high-level computational studies to model transition states and reaction energy profiles, offering predictive insights into reactivity and selectivity. For example, mechanistic investigations into the methylation of arylacetonitriles have revealed the dual reactivity of dimethyl carbonate, which could be a model for studying similar transformations. orgsyn.org

Refined Computational Models and Predictive Capabilities

Computational chemistry and molecular modeling are powerful tools for accelerating materials discovery and understanding molecular behavior. Future research in this area could focus on:

Polymer Property Prediction: Developing robust computational models to predict the physical and chemical properties of polymers derived from this compound. This includes predicting glass transition temperatures, thermal stability, and mechanical properties.

Reaction Simulation: Simulating polymerization reactions to understand the impact of monomer concentration, initiator, and solvent on the resulting polymer microstructure. anii.org.uy This can aid in designing polymers with specific molecular weight distributions and compositions. anii.org.uy

Molecular Dynamics Simulations: Performing molecular dynamics simulations to investigate the interactions of the monomer and its polymers with other molecules and surfaces. nih.gov This is particularly relevant for applications in coatings, adhesives, and biological systems.

Exploration of New Materials Science Paradigms

The unique combination of a hydrophobic tert-butyl group and a functionalizable carboxylic acid group makes this compound an attractive building block for a wide range of advanced materials. Future research could explore:

Stimuli-Responsive Polymers: Designing polymers that undergo conformational or chemical changes in response to external stimuli such as pH, temperature, or light. The carboxylic acid moiety provides a handle for creating pH-responsive hydrogels.

High-Performance Coatings and Adhesives: Developing copolymers that incorporate this compound to enhance properties like water resistance, thermal stability, and adhesion. deltech.store Substituted styrenic monomers are known to improve hardness and hydrophobicity in coatings. pcimag.comnih.gov

Advanced Lithography: Investigating the use of polymers derived from this monomer in photoresist formulations for next-generation microelectronics manufacturing. The bulky tert-butyl group can enhance etch resistance.

Membrane Materials: Fabricating membranes for gas separation or water purification, where the hydrophobicity and controlled porosity offered by the tert-butyl group could be advantageous.

Deeper Investigation into Molecular Interactions in Biological Systems

The structural similarity of this compound to biologically active phenylpropanoic acids, such as ibuprofen, suggests potential for biological applications. nih.gov Future research in this area should focus on:

Enzyme Inhibition Studies: Investigating the potential of this compound and its derivatives to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). nih.gov The carboxylic acid group is a key pharmacophoric feature for COX activity. nih.gov

Drug Delivery Systems: Utilizing polymers and copolymers of this compound to create nanoparticles or hydrogels for controlled drug release. The hydrophobic core and hydrophilic shell of such systems can encapsulate and protect therapeutic agents.

Biocompatibility and Biodegradation: Assessing the biocompatibility of polymers derived from this monomer and studying their degradation pathways in biological environments. Understanding the metabolic activation routes, such as acyl-CoA thioester formation and acyl glucuronidation, is crucial. nih.govresearchgate.net

Molecular Docking and Simulation: Employing computational tools to predict and analyze the binding of this compound derivatives to biological targets, guiding the design of new therapeutic agents. nih.govbioscipublisher.com

Green Chemistry Approaches in Synthesis and Application

Adopting the principles of green chemistry is essential for the sustainable development and application of chemical compounds. mdpi.com Future research should prioritize:

Renewable Feedstocks: Exploring the synthesis of this compound from bio-based starting materials. mdpi.com

Solvent-Free Reactions: Developing solid-state or solvent-free synthetic methods to reduce the use of hazardous organic solvents.

Catalyst Recycling: Designing and utilizing heterogeneous catalysts that can be easily recovered and reused, minimizing waste and production costs.

Biodegradable Polymers: Creating polymers based on this compound that are designed to degrade into non-toxic products after their intended use, reducing plastic pollution.

By pursuing these future research directions, the scientific community can continue to uncover the novel properties and applications of this compound, contributing to advancements in materials science, medicine, and sustainable chemistry.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Tert-butylphenyl)prop-2-enoic acid, and how can reaction efficiency be optimized?

Synthesis typically involves a multi-step approach:

- Step 1 : Introduce the tert-butyl group to the phenyl ring via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

- Step 2 : Functionalize the aromatic ring with a propenoic acid moiety via a Heck coupling or Knoevenagel condensation, depending on precursor availability .

- Optimization : Monitor reaction intermediates using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) and temperature (80–120°C for condensation reactions) to improve yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Purity Analysis : Use reversed-phase HPLC with a C18 column and UV detection at 254 nm. Validate against a certified reference standard if available.

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR to verify tert-butyl protons (δ ~1.3 ppm, singlet) and α,β-unsaturated carboxylic acid protons (δ ~6.3–7.2 ppm, doublets) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C=C stretch at ~1630 cm⁻¹ .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures and refine using SHELX software .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline forms of this compound influence its physicochemical properties?

- Methodology : Use graph-set analysis (as per Etter’s rules) to classify hydrogen bonds (e.g., carboxylic acid dimer motifs). Compare polymorphs generated under different crystallization conditions (e.g., solvent, temperature) .

- Impact : Strong dimeric hydrogen bonds (R₂²(8) motifs) may reduce solubility, while weaker intermolecular interactions (e.g., C–H···O) could enhance thermal stability. Validate via differential scanning calorimetry (DSC) .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Case Study : Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism.

- Resolution :

Q. How can computational modeling guide the design of experiments for studying its reactivity?

- Approach :

- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

- Simulate reaction pathways (e.g., esterification kinetics) using Gaussian or ORCA software.

- Validation : Correlate computed activation energies with experimental Arrhenius plots from kinetic studies .

Q. What experimental designs are robust for evaluating its potential biological activity?

- In Vitro Assays :

- Safety Protocols : Adhere to PPE guidelines (e.g., nitrile gloves, fume hoods) as outlined in chemical safety frameworks .

Methodological Considerations

Q. What analytical techniques are critical for detecting degradation products under accelerated storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.